1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methodologies
One key application involves the development of efficient synthetic routes for the creation of furano and pyrano pyrimidinones (thiones) through a one-pot diastereoselective three-component reaction, utilizing compounds with structural similarities to the chemical . This method, highlighted by Ghorbani-Vaghei et al., represents an advance in the synthesis of heterocyclic compounds, which are crucial in drug development and materials science (Ghorbani-Vaghei et al., 2015).
Bioreductive Activation for Drug Delivery
Another application can be seen in the work by Berry et al., where a furan-2-ylmethyl group, akin to the one in the specified chemical, is used as a bioreductively activated pro-drug system. This research showcases the potential of using such compounds for targeted drug delivery, especially in the treatment of hypoxic solid tumors, by triggering the release of therapeutic drugs under specific conditions (Berry et al., 1997).
Asymmetric Synthesis
In the field of asymmetric synthesis, compounds similar to the one have been utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, as discussed by Meilert et al. This research underlines the importance of such chemicals in synthesizing complex organic structures with high stereo- and enantioselectivity, which is crucial in the development of pharmaceuticals and fine chemicals (Meilert et al., 2004).
Analytical Chemistry Applications
Donlawson et al. have explored the synthesis and bioactivity of a compound structurally similar to "1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea", demonstrating its potential in developing novel drugs due to its broad spectrum of activity against various pathogens. This work underscores the application of such compounds in the discovery and development of new antimicrobial agents (Donlawson et al., 2020).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]-1-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-17-6-4-15(5-7-17)13-20-19(22)21(14-18-3-2-10-25-18)16-8-11-24-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDZEZUFGHJYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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